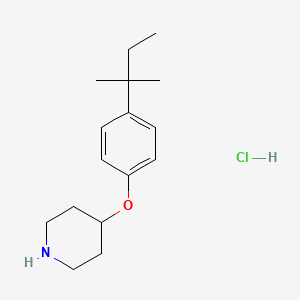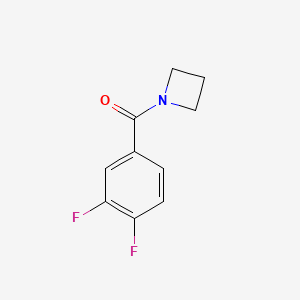
1-(3,4-Difluorobenzoyl)azetidine
概要
説明
1-(3,4-Difluorobenzoyl)azetidine, commonly referred to as DFA, is an organic compound consisting of a benzoyl group and a difluorobenzene ring attached to an azetidine ring. It is a colorless solid that is soluble in organic solvents. It has been used in the synthesis of various organic compounds and is a useful intermediate in organic synthesis.
科学的研究の応用
DFA has been used extensively in the synthesis of various organic compounds, such as 1,2-diphenyl-1-azetidine, 1,2-difluorobenzoyl-1-azetidine, and 1,2-difluorobenzoyl-2-azetidine. It has also been used in the synthesis of amino acids, peptides, and nucleosides. In addition, DFA has been used in the synthesis of various pharmaceuticals, such as the anti-HIV drug efavirenz.
作用機序
DFA is an intermediate in organic synthesis and is used to form various organic compounds. It is believed that the reaction of DFA with an alcohol in the presence of a strong base results in the formation of a difluorobenzoyl ester. This ester is then further reacted with a nucleophile, such as an amine or an alcohol, to form the desired product.
生化学的および生理学的効果
The effects of DFA on biochemical and physiological processes have not been extensively studied. However, it is believed that DFA may have some effect on the metabolism of certain compounds, such as amino acids and peptides. In addition, DFA may have some effect on the metabolism of certain drugs, such as efavirenz.
実験室実験の利点と制限
The advantages of using DFA in organic synthesis include its high reactivity, low cost, and low toxicity. It is also relatively easy to handle and store. However, DFA is a relatively unstable compound and may decompose if exposed to heat or light. In addition, DFA may react with certain compounds, such as amines and alcohols, to form unwanted byproducts.
将来の方向性
Future research on DFA should focus on exploring its potential applications in pharmaceutical synthesis and drug delivery. In addition, further research should be conducted to better understand the biochemical and physiological effects of DFA. Finally, more research should be conducted to develop more efficient and cost-effective methods for synthesizing DFA.
特性
IUPAC Name |
azetidin-1-yl-(3,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXIOUFIIIWMMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorobenzoyl)azetidine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)
![4-{[2,4-Di(tert-butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397675.png)
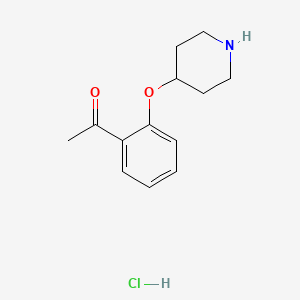
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1397677.png)
![4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397679.png)
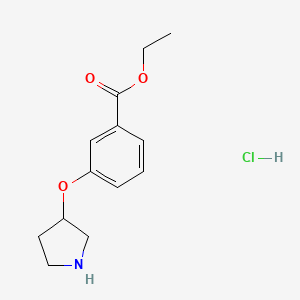
![3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1397682.png)
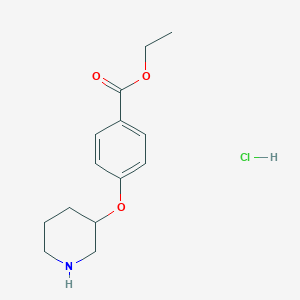
![1-[4-(4-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397684.png)
![3-[(4-Isopropylbenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397686.png)
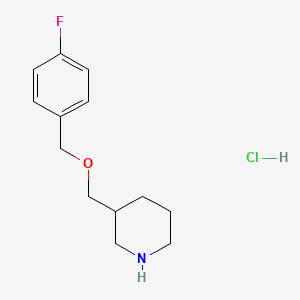
![3-[(2,4,5-Trichlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1397690.png)
![3-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397691.png)
